molecular formula C15H20N2O5S B6721194 Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate

Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate

Cat. No.: B6721194
M. Wt: 340.4 g/mol
InChI Key: ACVNPQGKMMOVED-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a sulfonyl group and a methyl ester. This can be achieved through reactions involving sulfonyl chlorides and piperazine derivatives under basic conditions.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl benzoate.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the methyl benzoate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The ester group can undergo hydrolysis, releasing the active piperazine derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)acetate]
  • Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)propionate]
  • Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)butyrate]

Uniqueness

Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where sulfonyl interactions are crucial.

Properties

IUPAC Name

methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-15(2)14(19)16-8-9-17(15)23(20,21)10-11-4-6-12(7-5-11)13(18)22-3/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVNPQGKMMOVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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